Copper Methanesulfonate

Descripción general

Descripción

Copper Methanesulfonate, also known as copper (II) methanesulfonate, is a blue aqueous solution . It is well known for its chemical characteristics and is used in surface treatment for acid copper plating . The concentration is 500 grams/liter minimum i.e., 125 grams/liter of copper .

Synthesis Analysis

Copper Methanesulfonate can be synthesized using various methods. One method involves the reaction of concentrated hydrochloric acid and copper strips . Another method involves the use of methanesulfonic acid (MSA) in hydrometallurgy . MSA is a very strong acid and is very stable against chemical oxidation and reduction . It can be used in combination with hydrogen peroxide to yield strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .Molecular Structure Analysis

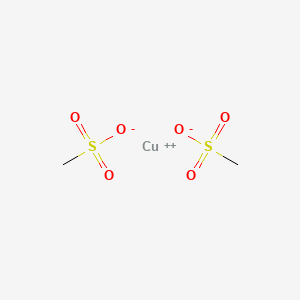

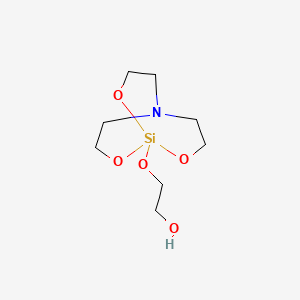

The molecular structure of Copper Methanesulfonate is Cu(CH3SO3)2 . It exists as a linear structure. The basic unit is a dimer formed through a copper–oxygen–sulfur bridge . Each part of the dimer consists of two copper atoms with a different coordination environment, which are both four-coordinated by one π-bonding and three sulfonic groups .Chemical Reactions Analysis

Copper Methanesulfonate is used as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols . Compared with conventional Lewis acids catalysts, it is easy to recover, and its activity and reusability are excellent .Physical And Chemical Properties Analysis

Copper Methanesulfonate is a blue aqueous solution . It is non-flammable .Aplicaciones Científicas De Investigación

1. Copper Extraction and Leaching

Copper Methanesulfonate plays a significant role in the extraction of copper from minerals like chalcopyrite. Studies reveal its effectiveness in leaching copper, particularly when used with hydrogen peroxide as an oxidant. This process has been found to increase copper extraction efficiency significantly, with research showing over 90% extraction in certain conditions (Ahn, Wu, & Lee, 2019) (Ahn, Wu, & Lee, 2021).

2. Catalysis in Esterification Reactions

Copper Methanesulfonate has been utilized as a catalyst in esterification reactions, showing higher catalytic activity compared to other Lewis acids. It has demonstrated efficiency in synthesizing esters like butyl acetate and isoamyl butyrate, with high yields under specific reaction conditions (Liu Li-jun, 2004) (Shi Hongbo, 2012).

3. Electroplating and Semiconductor Manufacturing

In electroplating, Copper Methanesulfonate is used for copper-tin alloy deposition and as an electrolyte in semiconductor manufacturing. Its properties like low toxicity and good conductivity make it a desirable choice for these applications. Studies have investigated its role in electrodeposition and in the stability of seed layers in Damascene structures (Pewnim & Roy, 2015) (Omar, Jalar, Bakar, & Hamid, 2022).

4. Catalytic Conversion in Organic Synthesis

Copper Methanesulfonate, in combination with acetic acid, has been found effective in the chemoselective conversion of aldehydes to acylals. Its efficiency might be due to the “double activation” mechanism of Brønsted–Lewis acid catalysis (Wang, Gong, Jiang, & Wang, 2006).

5. Role in Microbial Metabolism

Copper Methanesulfonate, as a stable strong acid, is a key intermediate in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria as a sulfur source for growth (Kelly & Murrell, 1999).

Safety And Hazards

Copper Methanesulfonate is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Copper Methanesulfonate has potential applications in various fields. It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . Copper Methanesulfonate is also used in the environmentally friendly electroless deposition bath .

Propiedades

IUPAC Name |

copper;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVKCJAIJZTAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890882 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper Methanesulfonate | |

CAS RN |

54253-62-2 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)

![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)